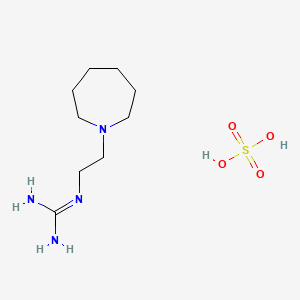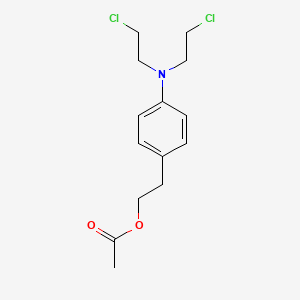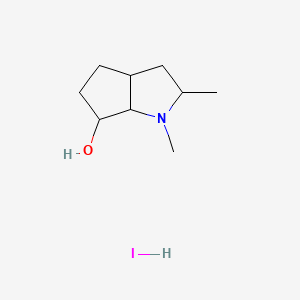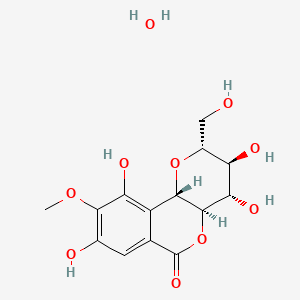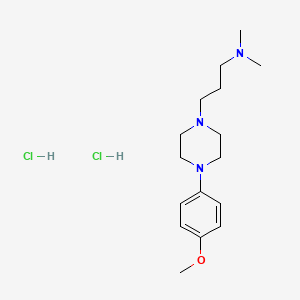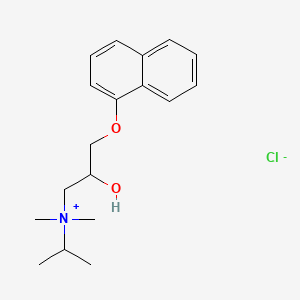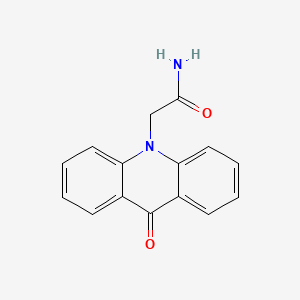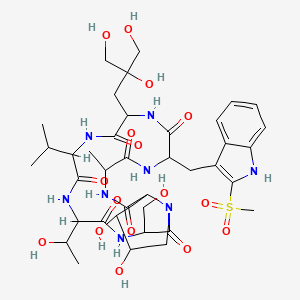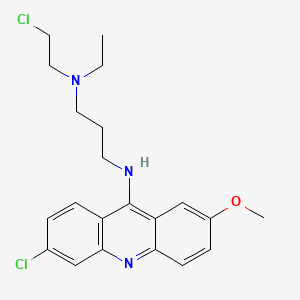
Acridine mustard free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine is a member of acridines.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Genetic Alterations
Acridine mustard, specifically ICR-170, a nitrogen mustard derivative of acridine, has been extensively studied for its mutagenic properties. It has been shown to produce predominantly base-pair insertions or deletions and a lower frequency of base-pair substitutions. This mutagenicity was observed in tests on Neurospora crassa and is attributed to both the acridine ring and the nitrogen mustard group in its molecular structure (Malling, 1967). Additionally, ICR-170 has been shown to induce frame shift mutations in Drosophila melanogaster, suggesting a complex mutagenic process involving both the acridine and the nitrogen mustard components (Carlson, Sederoff, & Cogan, 1967).
Anticancer Properties
Acridine derivatives, including acridine mustard, have been recognized for their anticancer properties. These compounds intercalate within the double-stranded DNA structure, interfering with cellular machinery, and have shown potential in targeting specific biological molecules like topoisomerases and telomerases. Their ability to function as chemotherapeutic agents, based on their DNA-affinic properties, has been a significant area of research (Belmont, Bosson, Godet, & Tiano, 2007).
DNA Interactions and Cytotoxicity
Studies have explored the structure-activity relationships of acridine-linked aniline mustards, focusing on their cytotoxicity, antitumor activity, and DNA cross-linking ability. These compounds, by varying the length of the linker chain, show a relationship between chain length and biological properties, including DNA alkylation and antitumor activities (Valu et al., 1990).
Chromosome Markers and Heterochromatin Analysis
Acridine derivatives like Quinacrine dihydrochloride and its mustard have been utilized as chromosome markers and for investigating the chemical differentiation of euchromatin and heterochromatin, providing insights into chromosomal structures and functions (Vosa, 1970).
DNA Repair Mechanisms
Studies on the excision of DNA adducts formed by nitrogen mustards, including acridine mustard, by bacterial and mammalian 3-methyladenine-DNA glycosylases, have contributed to understanding DNA repair mechanisms. These studies highlight the role of specific proteins in eliminating cytotoxic adducts from DNA, providing insights into cellular responses to DNA damage (Mattes, Lee, Laval, & O'Connor, 1996).
Eigenschaften
CAS-Nummer |
13015-79-7 |
|---|---|
Molekularformel |
C21H25Cl2N3O |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
OIFINQAUHKZSBV-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |
Kanonische SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |
Andere CAS-Nummern |
13015-79-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





